trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound notable for its unique structural configuration, which incorporates an oxirane ring fused to a cyclopropane ring. This compound is recognized for its potential applications in organic synthesis, particularly as a building block for more complex molecules and natural products. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various chemical applications .
The compound can be classified under the category of bicyclic amines, specifically within the broader class of organic compounds. Its IUPAC name is (1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine, and it has the CAS number 1048962-49-7. It is often sourced from chemical suppliers specializing in organic compounds, such as Benchchem and PubChem, which provide detailed information about its properties and uses .
The synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane typically involves several key steps:
In industrial settings, continuous flow reactors may be used to enhance consistency in product quality and yield .
trans-6-Amino-3-oxabicyclo[3.1.0]hexane can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new compounds with potential therapeutic applications .
The mechanism by which trans-6-Amino-3-oxabicyclo[3.1.0]hexane exerts its effects largely depends on its interactions with specific molecular targets:
Research into these mechanisms is ongoing, particularly regarding its potential as a lead compound in drug development .
trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 115.13 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Appearance | White crystalline solid |
| Hazard Information | Causes skin irritation; serious eye irritation |
These properties make it suitable for various applications in both research and industrial settings.
trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride has several significant applications:
Ongoing research continues to explore its full potential across these fields, highlighting its importance as a valuable compound in scientific inquiry and application .
The compound trans-6-amino-3-oxabicyclo[3.1.0]hexane hydrochloride is systematically named under IUPAC rules as (1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride [5]. This nomenclature explicitly defines:
Structural isomers of this compound arise from:
Table 1: IUPAC Names and Variants
| Compound Name | Molecular Formula | Key Feature |
|---|---|---|
| trans-6-Amino-3-oxabicyclo[3.1.0]hexane | C₅H₉NO | Free base form [8] |
| trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride | C₅H₁₀ClNO | Salt form; enhanced solubility [4] |
| 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | C₆H₈O₃ | Carboxylate analog [7] |
The stereodescriptor rel-(1R,5S,6r) denotes the racemic mixture of enantiomers where the relative configuration at C1, C5, and C6 is fixed but not optically resolved [3]. In contrast, the (1S,5R) specification refers to a single meso diastereomer with a plane of symmetry, critical for consistent pharmacological targeting [5]. Key stereochemical features include:
Experimental differentiation uses:
Table 2: Stereochemical Configurations
| Descriptor | Type | Stereochemistry | SMILES Notation |
|---|---|---|---|
| rel-(1R,5S,6r) | Racemic mixture | Relative configuration; unresolved enantiomers | N[C@@H]1[C@@]2([H])COC[C@@]12[H] [8] |
| (1S,5R)-6α-amine | Meso diastereomer | Symmetric; plane through C3-O-C4 | [C@H]12C@@HCOC2 [5] |
| (1R,5S)-6α-amine | Enantiomer | Mirror image of (1S,5R) | [C@@H]12C@HCOC2 |
The core structure comprises a strained bis-cyclopropane-oxane system:
Topologically, this scaffold is classified as a bridged heterocycle:
Table 3: Molecular Descriptors of the Bicyclic Framework
| Parameter | Value | Significance |
|---|---|---|
| Bridge lengths | [3.1.0] | 3-atom (C1–O–C4), 1-atom (C2–C6), 0-atom (C1–C5) |
| Heavy atom count | 8 | Includes oxygen, nitrogen, and bridgehead carbons |
| Topological polar surface area | 35.2 Ų | Predicts blood-brain barrier permeability [5] |
| Endo/exo amine position | 6-endo | Axial orientation enhances H-bonding [2] |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7